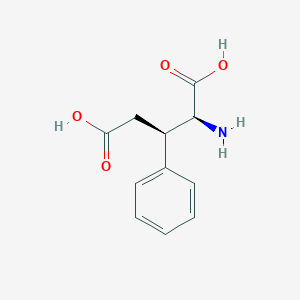![molecular formula C12H18ClN3O4 B14173389 2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride is a chemical compound with the molecular formula C12H18ClN3O4. It is a derivative of pyrimidine, an important electron-rich aromatic heterocycle that is a critical component of DNA and RNA
Preparation Methods
The synthesis of 2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride typically involves multi-step organic reactions. The final step involves the quaternization of the pyrimidine nitrogen with ethylamine, followed by the addition of hydrochloric acid to form the chloride salt .
Chemical Reactions Analysis
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and processes.
Biology: This compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride involves its interaction with biological targets such as enzymes and receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride can be compared with other pyrimidine derivatives such as:
2-[4,5-Dimethoxycarbonylpyrimidin-2-YL]ethanaminium chloride: Similar in structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups, leading to different reactivity and properties.
2-[4,5-Diethoxycarbonylpyrimidin-2-YL]ethanaminium bromide: Similar structure but with a bromide counterion, which can affect solubility and reactivity.
2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]propanaminium chloride: Similar structure but with a propyl group instead of an ethyl group, affecting the compound’s steric and electronic properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18ClN3O4 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-[4,5-bis(ethoxycarbonyl)pyrimidin-2-yl]ethylazanium;chloride |
InChI |
InChI=1S/C12H17N3O4.ClH/c1-3-18-11(16)8-7-14-9(5-6-13)15-10(8)12(17)19-4-2;/h7H,3-6,13H2,1-2H3;1H |
InChI Key |
FNJHXMNLZIURCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)CC[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


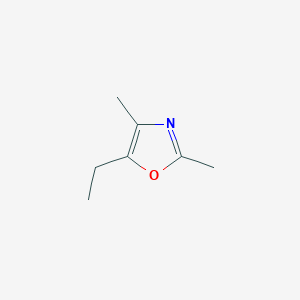
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
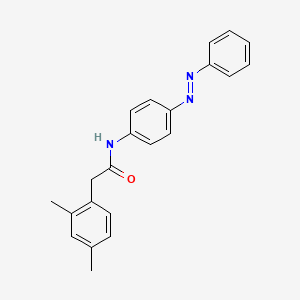
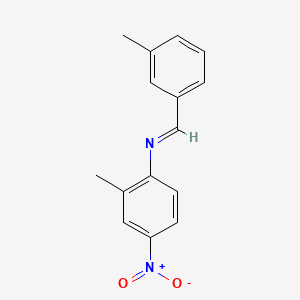
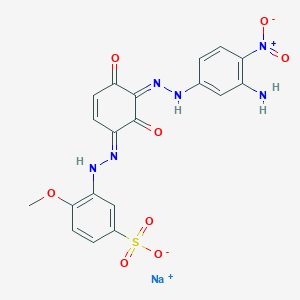
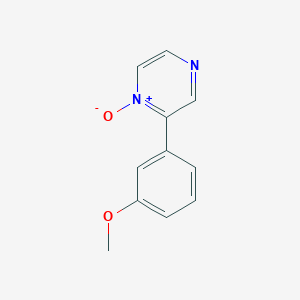
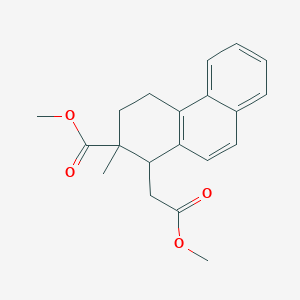
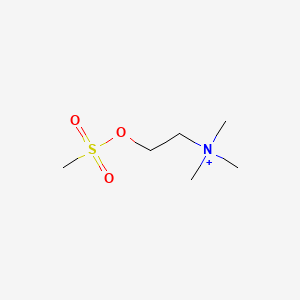
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)
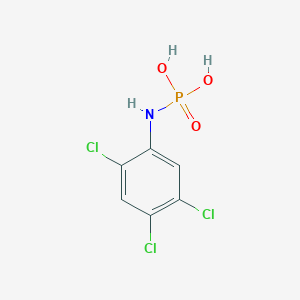

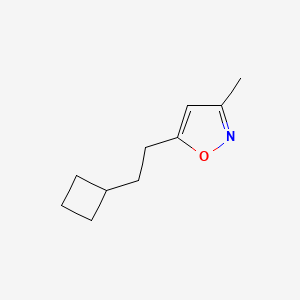
![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
